5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole typically involves the reaction of 1,3-dimethyl-1H-pyrazole with 1-chloroethyl chloroformate. This reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 5-(1-hydroxyethyl)-1,3-dimethyl-1H-pyrazole, 5-(1-alkoxyethyl)-1,3-dimethyl-1H-pyrazole, and 5-(1-aminoethyl)-1,3-dimethyl-1H-pyrazole.
Oxidation Reactions: Products include various oxides and other oxidation derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-1-vinyl-1H-pyrazole
- 3-Alkenyl-5-chloro-1H-pyrazole
- 5-Chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde
Uniqueness
5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 1-chloroethyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C7H11ClN2 |
---|---|
Molecular Weight |
158.63 g/mol |
IUPAC Name |
5-(1-chloroethyl)-1,3-dimethylpyrazole |
InChI |
InChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3 |
InChI Key |
PAHYEQMXCDBXFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)C(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.